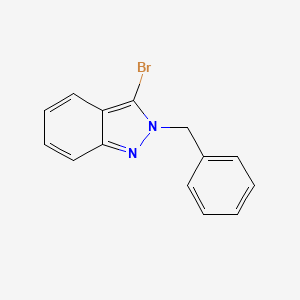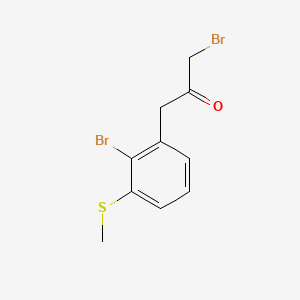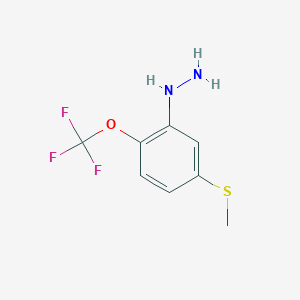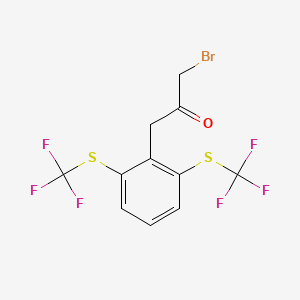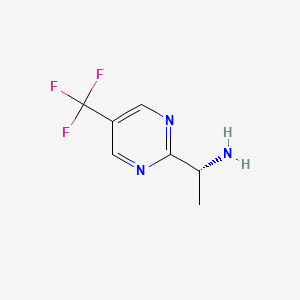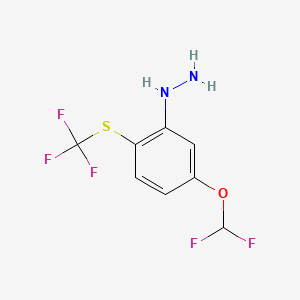
Unii-EA1gyf2V3I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)-, (alphaR,5alpha,7alpha)- is a complex organic compound belonging to the morphinan class These compounds are known for their diverse pharmacological properties, including analgesic and antitussive effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)- typically involves multiple steps, including:
Formation of the Morphinan Core: This step often involves the cyclization of a precursor molecule to form the morphinan skeleton.
Functional Group Modifications: Introduction of methoxy groups, epoxy rings, and other functional groups through various organic reactions such as methylation, epoxidation, and reduction.
Final Assembly: The final steps involve the addition of the phenylethyl group and other specific modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol and dimethoxy groups.
Reduction: Reduction reactions may target the epoxy ring and other reducible functional groups.
Substitution: Various substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology
Pharmacological Studies: Investigation of its analgesic, antitussive, and other biological activities.
Receptor Binding Studies: Understanding its interaction with opioid receptors and other molecular targets.
Medicine
Drug Development: Potential use in the development of new analgesics, antitussives, and other therapeutic agents.
Clinical Research: Studies on its efficacy and safety in various medical conditions.
Industry
Pharmaceutical Manufacturing: Production of the compound and its derivatives for use in pharmaceuticals.
Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)- involves its interaction with specific molecular targets, such as opioid receptors. The compound may act as an agonist or antagonist at these receptors, modulating pain perception, cough reflex, and other physiological processes. The exact pathways and molecular interactions depend on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan structure.
Codeine: An antitussive and analgesic with structural similarities.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
The unique combination of functional groups and structural features in 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)- sets it apart from other morphinan compounds
Propriétés
Numéro CAS |
13965-63-4 |
|---|---|
Formule moléculaire |
C31H37NO4 |
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
(2R)-2-[(1R,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-4-phenylbutan-2-ol |
InChI |
InChI=1S/C31H37NO4/c1-28(33,13-12-20-8-6-5-7-9-20)23-19-29-14-15-31(23,35-4)27-30(29)16-17-32(2)24(29)18-21-10-11-22(34-3)26(36-27)25(21)30/h5-11,14-15,23-24,27,33H,12-13,16-19H2,1-4H3/t23-,24-,27-,28-,29-,30+,31-/m1/s1 |
Clé InChI |
FAIFRACTBXWXGY-JTTXIWGLSA-N |
SMILES isomérique |
C[C@@](CCC1=CC=CC=C1)([C@H]2C[C@@]34C=C[C@@]2([C@H]5[C@@]36CCN([C@@H]4CC7=C6C(=C(C=C7)OC)O5)C)OC)O |
SMILES canonique |
CC(CCC1=CC=CC=C1)(C2CC34C=CC2(C5C36CCN(C4CC7=C6C(=C(C=C7)OC)O5)C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


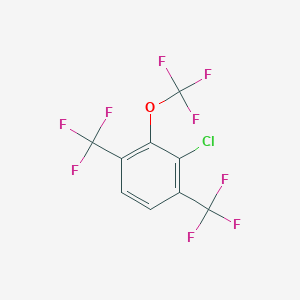
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B14059147.png)
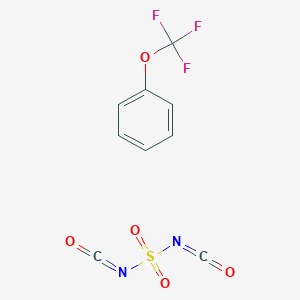
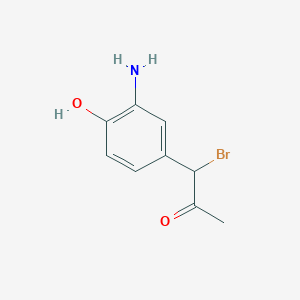
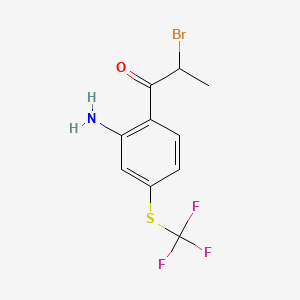

![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B14059177.png)
